5-Chloropyridin-2-yl methanesulfonate

Description

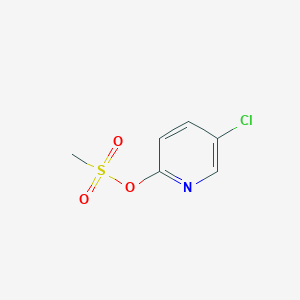

5-Chloropyridin-2-yl methanesulfonate is an organosulfur compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a methanesulfonate ester group at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The methanesulfonate group enhances its reactivity as a leaving group, making it valuable in nucleophilic substitution reactions .

Propriétés

Numéro CAS |

25171-74-8 |

|---|---|

Formule moléculaire |

C6H6ClNO3S |

Poids moléculaire |

207.64 g/mol |

Nom IUPAC |

(5-chloropyridin-2-yl) methanesulfonate |

InChI |

InChI=1S/C6H6ClNO3S/c1-12(9,10)11-6-3-2-5(7)4-8-6/h2-4H,1H3 |

Clé InChI |

HGQKBEJHOTVBBK-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)OC1=NC=C(C=C1)Cl |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Route

The predominant and well-documented method for preparing this compound involves the sulfonylation of 5-chloropyridin-2-ol (the corresponding hydroxy derivative) with methanesulfonyl chloride (methanesulfonyl chloride, MsCl) in the presence of a base. This is a typical approach for introducing methanesulfonate groups into aromatic heterocycles.

$$

\text{5-chloropyridin-2-ol} + \text{methanesulfonyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}

$$

- Starting material: 5-chloropyridin-2-ol

- Reagent: Methanesulfonyl chloride

- Base: Typically a tertiary amine base such as triethylamine or pyridine to scavenge HCl formed during the reaction

- Solvent: Commonly an aprotic solvent such as dichloromethane or acetonitrile

- Temperature: Usually ambient to slightly cooled conditions to control reactivity

This reaction proceeds via nucleophilic substitution on the sulfonyl chloride by the hydroxyl group of 5-chloropyridin-2-ol, forming the methanesulfonate ester.

Detailed Experimental Procedure (Literature Example)

- Step 1: Dissolve 5-chloropyridin-2-ol in anhydrous dichloromethane under nitrogen atmosphere.

- Step 2: Add a stoichiometric amount of base (e.g., triethylamine) to the solution with stirring.

- Step 3: Slowly add methanesulfonyl chloride dropwise at 0–5°C to control exotherm.

- Step 4: Stir the reaction mixture at room temperature for 1–3 hours.

- Step 5: Quench the reaction by adding water, separate the organic layer, wash with aqueous acid and brine, dry over anhydrous sodium sulfate.

- Step 6: Concentrate the organic layer under reduced pressure.

- Step 7: Purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate mixtures to obtain pure this compound.

This method yields the product as a pale yellow oil or solid, depending on purification and drying conditions.

Analytical Data Supporting Preparation

Purity and Yield

- Typical isolated yields range from 70% to 90% depending on reaction scale and purification.

- Purity is confirmed by chromatographic methods (TLC, HPLC) and spectral data.

Alternative and Related Preparations

While the methanesulfonylation of 5-chloropyridin-2-ol is the main route, related sulfonate esters such as trifluoromethanesulfonates (triflates) are prepared similarly by reacting the corresponding pyridinols with trifluoromethanesulfonyl chloride under analogous conditions. These methods provide insights into the generality of sulfonylation on pyridin-2-ols.

Summary Table of Preparation Conditions

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting material | 5-chloropyridin-2-ol | Commercially available or synthesized |

| Sulfonylating agent | Methanesulfonyl chloride | Reactive sulfonyl chloride |

| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane, acetonitrile | Anhydrous, aprotic solvents |

| Temperature | 0–5°C (addition), then room temp | Controls reaction rate and side reactions |

| Reaction time | 1–3 hours | Monitored by TLC |

| Work-up | Aqueous quench, extraction, drying | Standard organic work-up |

| Purification | Flash chromatography | Silica gel, hexane/ethyl acetate |

| Yield | 70–90% | High yield typical |

Research Findings and Practical Considerations

- The reaction is sensitive to moisture; anhydrous conditions improve yield and purity.

- Use of excess base ensures complete scavenging of HCl, preventing side reactions.

- Cooling during addition of methanesulfonyl chloride avoids decomposition or side reactions.

- Purification by chromatography is effective for removing unreacted starting material and side products.

- The prepared this compound can be used as an intermediate for further nucleophilic substitution reactions due to the good leaving group character of the methanesulfonate moiety.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloropyridin-2-yl methanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The pyridine ring can undergo oxidation reactions to form pyridine N-oxides.

Reduction: The chlorine atom can be reduced to form the corresponding pyridine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.

Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Applications De Recherche Scientifique

5-Chloropyridin-2-yl methanesulfonate has a wide range of applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of biologically active molecules.

Material Science: It is used in the preparation of advanced materials with specific properties.

Biological Research: It is utilized in the study of biological pathways and mechanisms.

Mécanisme D'action

The mechanism of action of 5-Chloropyridin-2-yl methanesulfonate involves the alkylation of nucleophilic sites within the intracellular milieu . The methanesulfonate group undergoes fission, releasing a reactive intermediate that can alkylate nucleophilic sites such as DNA, proteins, and other biomolecules . This alkylation can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-(5-Chloro-pyridin-2-yl)-amides (19a–c)

These compounds, synthesized via acylation of 5-chloro-2-aminopyridine, share the 5-chloropyridin-2-yl core but replace the methanesulfonate group with an amide moiety. Key distinctions include:

- Synthesis Efficiency : Yields for N-(5-chloro-pyridin-2-yl)-amides range from 87–91%, indicating robust reaction conditions for amide formation .

- Reactivity : The amide group is less electrophilic compared to the methanesulfonate ester, limiting its utility in substitution reactions.

5-(Chloromethyl)-2-Methoxypyridine Hydrochloride

This pyridine derivative features a chloromethyl group at the 5-position and a methoxy group at the 2-position. Notable differences include:

- Functional Groups : The chloromethyl group offers reactivity for further alkylation, while the methoxy group provides electron-donating effects, contrasting with the electron-withdrawing methanesulfonate in the target compound.

- Hazards : Classified as a skin and eye irritant, its safety profile differs from methanesulfonates, which may decompose into sulfurous oxides under extreme conditions .

Lead Methanesulfonate

Key contrasts include:

- Toxicity : Lead methanesulfonate poses severe risks, including CNS toxicity and respiratory irritation, primarily due to lead content rather than the sulfonate group .

- Physical State : It exists as a colorless liquid, whereas 5-chloropyridin-2-yl methanesulfonate is likely a solid at room temperature .

Comparative Data Table

Key Research Findings

- Reactivity : Methanesulfonate esters like this compound are superior leaving groups compared to amides or methoxy groups, enabling efficient nucleophilic substitutions in drug synthesis .

- Safety Profiles : Unlike lead methanesulfonate, the pyridine-based methanesulfonate is less inherently toxic but may still decompose under high heat, releasing hazardous gases .

- Synthetic Versatility : The high yields of N-(5-chloro-pyridin-2-yl)-amides suggest that analogous reactions for this compound could be optimized for industrial scalability .

Activité Biologique

5-Chloropyridin-2-yl methanesulfonate is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and relevant case studies.

This compound can be synthesized through various methods, typically involving the reaction of 5-chloropyridine with methanesulfonyl chloride. The resulting compound exhibits unique chemical properties due to the presence of both a pyridine ring and a sulfonate group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds containing the chloropyridinyl moiety can act as enzyme inhibitors, particularly against viral proteases. For example, derivatives of 5-chloropyridin-2-yl have been shown to inhibit the SARS-CoV-2 3CL protease, which is crucial for viral replication .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Case Studies and Research Findings

- Antiviral Activity : A study focused on the design and synthesis of 5-chloropyridinyl esters demonstrated their potential as irreversible inhibitors of SARS-CoV-2 3CLpro enzyme. These compounds showed significant enzyme inhibitory activity but did not exhibit direct antiviral effects in some cases .

- Enzyme Inhibition : Research indicated that chloropyridinyl esters could inhibit cyclooxygenase enzymes, leading to analgesic and anti-inflammatory effects. This suggests a dual mechanism where these compounds could provide therapeutic benefits in inflammatory conditions while also targeting viral proteases .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the chloropyridine structure significantly impacted biological activity. For instance, variations in substituents on the pyridine ring altered the potency against specific targets, highlighting the importance of chemical structure in drug design .

Q & A

Q. What are the recommended synthetic routes for preparing 5-chloropyridin-2-yl methanesulfonate, and what experimental conditions optimize yield?

The synthesis of pyridine-derived methanesulfonate esters typically involves nucleophilic substitution or cross-coupling strategies. For example, trifluoromethanesulfonate esters of substituted pyridines are synthesized via reaction of the corresponding hydroxyl pyridine derivative with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include:

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Solvent : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity, with diagnostic peaks for the methanesulfonate group (~3.3 ppm for , 40–45 ppm for ) and pyridine ring protons .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% is typical for research-grade material) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous organic compound disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Contradictory stability data may arise from differences in:

- Moisture Sensitivity : Hydrolysis of the methanesulfonate group can occur in humid environments. Use Karl Fischer titration to quantify water content in stored samples .

- Temperature : Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) coupled with HPLC monitoring can identify degradation products (e.g., free pyridine derivatives) .

- Light Exposure : UV-visible spectroscopy tracks photodegradation; store samples in amber vials under inert gas (N) .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

The methanesulfonate group acts as a leaving group in palladium-catalyzed cross-coupling reactions (e.g., Negishi or Suzuki-Miyaura). Key factors include:

- Catalyst System : Pd(PPh) or PdCl(dppf) with ligands enhances transmetallation efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states.

- Substituent Effects : The electron-withdrawing chlorine atom on the pyridine ring increases electrophilicity, accelerating substitution .

Q. How can researchers design experiments to evaluate the environmental impact of this compound in laboratory wastewater?

- Bioaccumulation Potential : Use logP calculations (e.g., via HPLC retention time correlations) to estimate partitioning into lipid membranes .

- Degradation Studies : Simulate wastewater treatment via ozonation or UV/HO advanced oxidation processes, monitoring by LC-MS for breakdown products .

- Toxicity Screening : Perform acute toxicity assays (e.g., Daphnia magna or algal growth inhibition) at environmentally relevant concentrations (µg/L–mg/L) .

Q. What methodologies address challenges in quantifying trace impurities in this compound batches?

- Limit Tests : Use thin-layer chromatography (TLC) with iodine staining for rapid impurity screening.

- Quantitative NMR (qNMR) : Employ an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or unreacted precursors .

- Gas Chromatography (GC) : Detect volatile impurities (e.g., residual methanesulfonyl chloride) with headspace sampling .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.